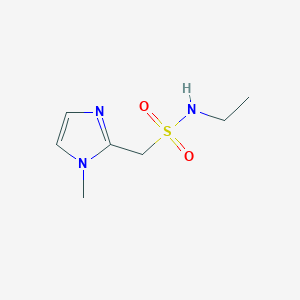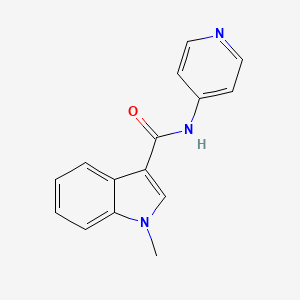
1-isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an isopropyl group, a pyrrolidin-1-ylsulfonyl group, and a methyl group attached to the imidazole ring
准备方法
The synthesis of 1-isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the isopropyl group: This step involves the alkylation of the imidazole ring using isopropyl halides under basic conditions.
Attachment of the pyrrolidin-1-ylsulfonyl group: This is done by reacting the intermediate with pyrrolidine and a sulfonyl chloride derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
1-Isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as halides or alkoxides replace existing substituents.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and pyrrolidine.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions to facilitate the desired transformations.
科学研究应用
1-Isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals, including catalysts, dyes, and polymers.
作用机制
The mechanism of action of 1-isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways. The sulfonyl group is known to enhance the compound’s binding affinity to certain proteins, while the imidazole ring can participate in hydrogen bonding and π-π interactions.
相似化合物的比较
1-Isopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Lacks the isopropyl and pyrrolidin-1-ylsulfonyl groups, resulting in different chemical and biological properties.
2-Phenylimidazole: Contains a phenyl group instead of the isopropyl group, leading to variations in reactivity and applications.
1-Isopropyl-2-methylimidazole: Similar structure but without the pyrrolidin-1-ylsulfonyl group, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential for diverse applications.
属性
分子式 |
C11H19N3O2S |
|---|---|
分子量 |
257.35 g/mol |
IUPAC 名称 |
1-propan-2-yl-2-(pyrrolidin-1-ylsulfonylmethyl)imidazole |
InChI |
InChI=1S/C11H19N3O2S/c1-10(2)14-8-5-12-11(14)9-17(15,16)13-6-3-4-7-13/h5,8,10H,3-4,6-7,9H2,1-2H3 |
InChI 键 |
PKBWUQSHJNGYAA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=CN=C1CS(=O)(=O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B13951168.png)
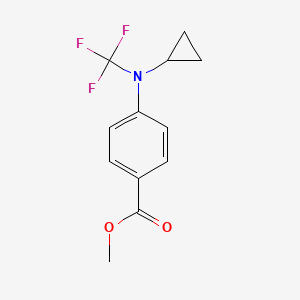
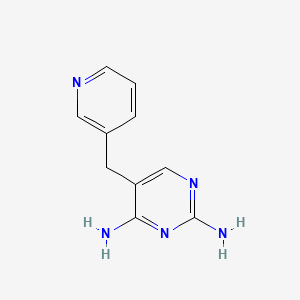

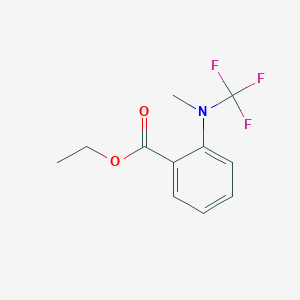
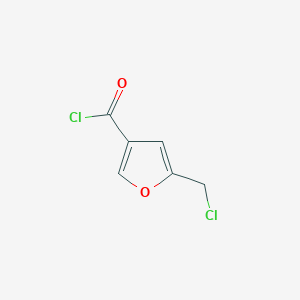
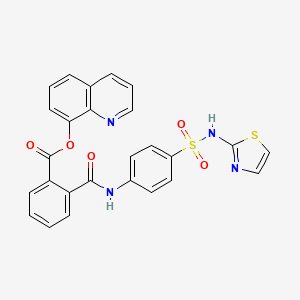
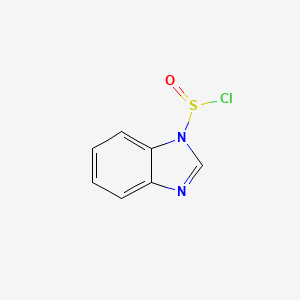
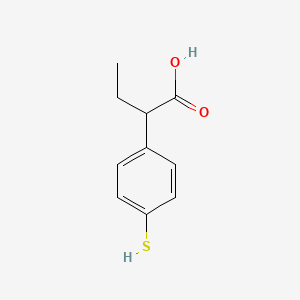
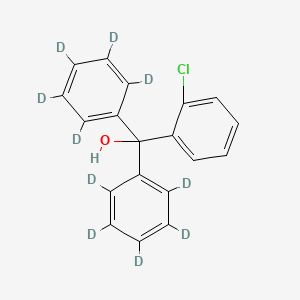
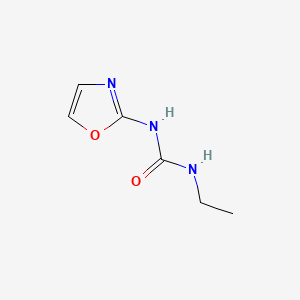
![2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13951235.png)
